molecular formula C14H15IN2S B8558379 methyl N,N'-diphenylcarbamimidothioate hydroiodide

methyl N,N'-diphenylcarbamimidothioate hydroiodide

Cat. No. B8558379
M. Wt: 370.25 g/mol
InChI Key: ZYCHEMHXGHGFMM-UHFFFAOYSA-N
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Patent
US03961056

Procedure details

A mixture of 22.8 gm. (0.1 mole) of thiocarbanilide and 17 gm. (0.12 mole) of methyl iodide in 400 ml. of ethanol is heated at reflux for 6 hours. The solvent is evaporated and residue is crystallized from ethyl acetate; 29 gm. (78%), m.p. 155°-156°.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.12 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([NH:7][C:8]([NH:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[S:9])=[CH:3][CH:2]=1.[CH3:17][I:18]>C(O)C>[IH:18].[CH3:17][S:9][C:8](=[N:7][C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1)[NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2
Step Two
Name
Quantity
0.12 mol
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 22.8 gm
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
residue is crystallized from ethyl acetate

Outcomes

Product
Name
Type
Smiles
I.CSC(NC1=CC=CC=C1)=NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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